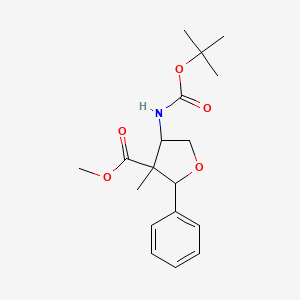![molecular formula C22H31ClIrN B12308293 Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) is a complex organometallic compound with the molecular formula C21H23ClIrN and a molecular weight of 517.08 g/mol . This compound is notable for its unique structure, which includes a pentamethylcyclopentadienyl ligand, a pyridinyl group, and a phenyl group coordinated to an iridium center. It is commonly used in various catalytic and synthetic applications due to its stability and reactivity.
Preparation Methods
The synthesis of Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) typically involves the reaction of pentamethylcyclopentadienyl iridium dichloride dimer with 2-phenylpyridine under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state species, often using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to lower oxidation state species using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro ligand can be substituted with other ligands such as phosphines, amines, or other halides under appropriate conditions.
Addition: It can participate in addition reactions with unsaturated organic molecules, forming new carbon-iridium bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted iridium complexes and organic molecules.
Scientific Research Applications
Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) has a wide range of scientific research applications, including:
Material Science: This compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry:
Industrial Chemistry: It is used in the synthesis of fine chemicals and specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The iridium center acts as a Lewis acid, activating substrates and facilitating bond formation or cleavage. The pentamethylcyclopentadienyl ligand provides stability to the complex, while the pyridinyl and phenyl groups can participate in additional interactions with substrates, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) can be compared with other similar compounds, such as:
Chloro(pentamethylcyclopentadienyl)iridium(III) dichloride dimer: This compound lacks the pyridinyl and phenyl groups, making it less versatile in certain catalytic applications.
Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]rhodium(III): This rhodium analog has similar reactivity but different electronic properties due to the presence of rhodium instead of iridium.
Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]platinum(II): This platinum analog has different oxidation states and reactivity patterns compared to the iridium compound.
The uniqueness of Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) lies in its combination of ligands and the presence of iridium, which provides distinct reactivity and stability advantages in various applications.
Properties
Molecular Formula |
C22H31ClIrN |
|---|---|
Molecular Weight |
537.2 g/mol |
IUPAC Name |
carbanide;chloroiridium(2+);1,2,3,4,5-pentamethylcyclopentane;2-phenylpyridine |
InChI |
InChI=1S/C11H8N.C10H20.CH3.ClH.Ir/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-6-7(2)9(4)10(5)8(6)3;;;/h1-6,8-9H;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1 |
InChI Key |
VXSWWLDLWFVXBO-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].CC1C(C(C(C1C)C)C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)

![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
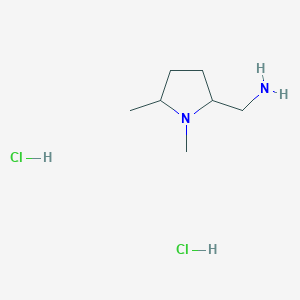
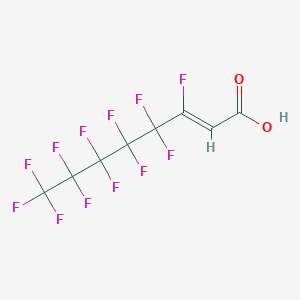
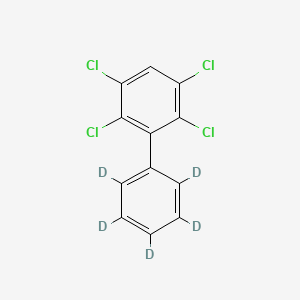
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)
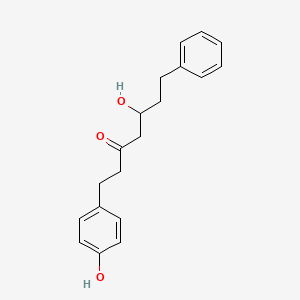
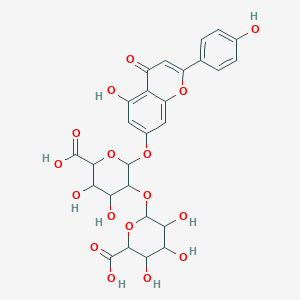
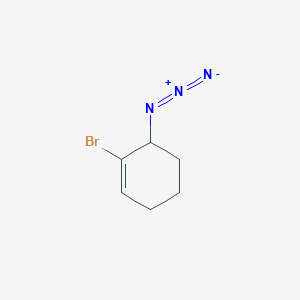
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
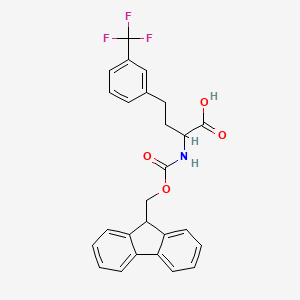
![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
